molecular formula C21H27N5O2S B2709218 2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide CAS No. 1357782-63-8

2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide

Cat. No. B2709218
CAS RN: 1357782-63-8
M. Wt: 413.54
InChI Key: QFQSIYVAYOQXGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include multi-step organic synthesis, where each step involves a specific reaction with specific reagents and conditions .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on similar pyrazole and pyrazolo[3,4-d]pyrimidine derivatives has shown significant antimicrobial activities. For instance, studies on the synthesis of new pyrazole, fused pyrazolo[3,4-d]pyrimidine, and related derivatives have been conducted to evaluate their antimicrobial properties. These compounds have shown potential as antimicrobial agents against various bacterial strains, indicating their importance in the development of new therapeutic agents (Abunada et al., 2008).

Coordination Complexes and Antioxidant Activity

Another study focused on the synthesis of novel Co(II) and Cu(II) coordination complexes derived from pyrazole-acetamide. These complexes have been analyzed for their structural properties and evaluated for antioxidant activities. The findings indicate significant antioxidant properties, which could have implications for their use in medicinal chemistry and the development of compounds with potential health benefits (Chkirate et al., 2019).

Antibacterial Evaluation of Heterocyclic Compounds

Further research into the synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been undertaken to explore their use as antibacterial agents. The synthesized compounds were tested for antibacterial activity, and several demonstrated high activities, highlighting the potential of pyrazolo[4,3-d]pyrimidin derivatives in the development of new antibacterial drugs (Azab et al., 2013).

In Vitro Cytotoxic Activity for Cancer Treatment

Additionally, certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have been synthesized and tested for their anticancer activities. This research aims to find new anticancer agents by modifying the pyrimidine ring structure to enhance cytotoxic activity against cancer cell lines, suggesting the potential application of these compounds in cancer therapy (Al-Sanea et al., 2020).

Mechanism of Action

In the context of pharmacology, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-6-26-19-18(15(5)24-26)23-21(29-12-17(27)22-13(2)3)25(20(19)28)11-16-9-7-14(4)8-10-16/h7-10,13H,6,11-12H2,1-5H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQSIYVAYOQXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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